molecular formula C19H16N4O2S B294605 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294605
M. Wt: 364.4 g/mol
InChI Key: XSNYUZWBORKKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a complex structure that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent apoptotic cell death. It has also been suggested that the compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been found to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that the compound has low toxicity and good bioavailability, making it a promising candidate for further development as an anticancer or anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and stability. The compound can be synthesized with high yields and purity using optimized methods, making it a reliable reagent for various experiments. However, one of the limitations of using this compound is its complex structure, which may make it difficult to modify or optimize for specific applications.

Future Directions

There are several future directions for the study of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anticancer or anti-inflammatory agent. This could involve in vitro and in vivo studies to determine its efficacy and toxicity in various cancer and inflammatory models. Another direction is to study its potential applications in materials science, particularly in organic electronics. This could involve the synthesis of derivatives with improved electron mobility and film-forming properties. Overall, the study of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to lead to the development of new drugs or materials with important applications in various fields of science.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One such method involves the reaction of 2-(3,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid hydrazide with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid in the presence of phosphorus oxychloride, followed by cyclization with triethylorthoformate and sodium azide. Another method involves the reaction of 2-(3,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid hydrazide with 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid in the presence of phosphorus oxychloride, followed by cyclization with sodium azide and triethylorthoformate. These methods have been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of science. In medicinal chemistry, it has shown promising results as a potential anticancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, it has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In the field of materials science, it has been studied for its potential applications in organic electronics due to its high electron mobility and good film-forming properties.

properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O2S/c1-11-7-8-13(9-12(11)2)18-22-23-17(20-21-19(23)26-18)16-10-24-14-5-3-4-6-15(14)25-16/h3-9,16H,10H2,1-2H3

InChI Key

XSNYUZWBORKKFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4)C

Origin of Product

United States

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